(R)-ethyl2-amino-4-phenylbutanoate (R)-ethyl2-amino-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 124044-66-2
VCID: VC20849482
InChI: InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)N
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(R)-ethyl2-amino-4-phenylbutanoate

CAS No.: 124044-66-2

Cat. No.: VC20849482

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-ethyl2-amino-4-phenylbutanoate - 124044-66-2

Specification

CAS No. 124044-66-2
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name ethyl (2R)-2-amino-4-phenylbutanoate
Standard InChI InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1
Standard InChI Key WFLQXECQLHZKMV-LLVKDONJSA-N
Isomeric SMILES CCOC(=O)[C@@H](CCC1=CC=CC=C1)N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)N
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N

Introduction

Structural Characteristics

Molecular Structure and Functional Groups

(R)-Ethyl 2-amino-4-phenylbutanoate possesses a complex molecular structure characterized by several distinctive functional groups arranged around a butanoate backbone. The compound features a primary amine group (-NH₂) at the alpha position (C-2), which contributes significantly to its chemical reactivity and potential biological interactions. An ethyl ester group (-COOC₂H₅) is attached to one end of the carbon chain, providing the "ethyl" and "butanoate" components of the compound's name. The phenyl group, a distinctive aromatic ring structure, is connected to the butanoate backbone at the C-4 position through a methylene (-CH₂-) bridge, creating the "phenylbutanoate" portion of the molecular structure. This arrangement of functional groups creates a molecule with both hydrophilic (the amino group) and hydrophobic (the phenyl ring) regions, potentially enabling interactions with diverse biological receptors. The presence of these specific functional groups in a particular spatial arrangement contributes to the compound's chemical behavior, solubility characteristics, and biological activity profile. The SMILES notation for the compound (CCOC(=O)C@@HN) provides a linear representation of its structure, with the [C@@H] notation specifically indicating the R-stereochemistry at the chiral center.

Chemical and Physical Properties

Derivative Forms and Comparative Properties

The hydrochloride salt of (R)-ethyl 2-amino-4-phenylbutanoate (CAS: 90940-54-8) represents an important derivative form with distinct properties from the parent compound . With a molecular formula of C₁₂H₁₈ClNO₂ and a corresponding molecular weight of 243.73 g/mol, the hydrochloride salt incorporates a chloride counter-ion that neutralizes the basic amino group . This salt formation significantly alters several physical properties, particularly increasing water solubility while typically decreasing solubility in less polar organic solvents. The hydrochloride salt exists as a solid at room temperature and demonstrates greater stability under certain storage conditions compared to the free base form . According to storage recommendations, the powder form of the hydrochloride salt remains stable for up to three years when stored at -20°C and approximately two years at 4°C . When dissolved in appropriate solvents, the stability decreases to about six months at -80°C and one month at -20°C, highlighting the importance of proper storage conditions for maintaining chemical integrity . The formation of the salt also impacts the compound's reactivity profile, as the protonated amino group has different nucleophilicity compared to the free amine. This comparative analysis of different forms provides important context for researchers selecting the appropriate form for specific applications, whether in synthetic chemistry, biological testing, or pharmaceutical development.

Synthesis and Production Methods

Purification and Analytical Methods

The purification and analysis of (R)-ethyl 2-amino-4-phenylbutanoate require sophisticated techniques to ensure both chemical purity and enantiomeric purity, which are crucial for research and pharmaceutical applications. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, serve as the gold standard for determining the enantiomeric purity of this compound. Preparative versions of these techniques can also be employed for purification purposes when high enantiomeric excess is required. Additional purification methods may include recrystallization processes, especially for the hydrochloride salt form, which can simultaneously improve both chemical purity and crystallinity of the final product . For analytical characterization, nuclear magnetic resonance (NMR) spectroscopy provides essential structural confirmation, with specific signals expected for the aromatic protons of the phenyl group, the methylene protons of the butanoate backbone, and the characteristic signals of the amino and ester groups. Mass spectrometry would confirm the molecular weight of 207.27 g/mol for the free base and 243.73 g/mol for the hydrochloride salt, while infrared spectroscopy can verify the presence of key functional groups through their characteristic absorption bands . Optical rotation measurements using polarimetry represent another critical analytical method for confirming the compound's stereochemical purity, as the R and S enantiomers would display opposite signs of rotation. These analytical methods collectively ensure that the compound meets the necessary specifications for research integrity and reproducibility.

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

(R)-Ethyl 2-amino-4-phenylbutanoate exists within a broader family of structurally related compounds that share similar features but differ in specific molecular components or configurations . The S-enantiomer represents the most direct structural analog, identical in composition but with opposite stereochemistry at the chiral center, potentially leading to dramatically different biological activities. The hydrochloride salt form (CAS: 90940-54-8) constitutes an important derivative with altered physicochemical properties but identical core structure, offering advantages in stability and solubility for certain applications . Other notable structural relatives include D-homophenylalanine and L-beta-homomethionine, which share the extended carbon backbone characteristic but incorporate different side chains or functional groups that modify their chemical and biological properties . D-beta-homomethionine represents another interesting analog where the phenyl group is replaced with a methylthio moiety, potentially altering receptor interactions and metabolic pathways . N-protected derivatives, such as those with carbobenzyloxyglycine groups, may offer additional synthetic utility by allowing selective reactivity at specific positions of the molecule . The broader class of phenylalanine derivatives, to which this compound belongs, includes numerous compounds with established biological activities, providing contextual understanding of how structural modifications affect functional properties. This comparative structural analysis highlights the subtle molecular variations that can significantly impact physical properties, chemical reactivity, and biological activity profiles.

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